molecular formula C15H14O3 B177193 4,4'-Dimethoxybenzophenone CAS No. 90-96-0

4,4'-Dimethoxybenzophenone

Cat. No.: B177193
CAS No.: 90-96-0
M. Wt: 242.27 g/mol
InChI Key: RFVHVYKVRGKLNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethoxybenzophenone typically involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dimethoxybenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as photodecarboxylation and photoreduction. The compound’s photoreactivity makes it useful in applications requiring controlled light-induced reactions .

Comparison with Similar Compounds

  • 4,4’-Dihydroxybenzophenone
  • 4-Methoxybenzophenone
  • 4,4’-Dimethylbenzophenone

Comparison: 4,4’-Dimethoxybenzophenone is unique due to its dual methoxy groups, which enhance its photoreactivity compared to its analogs. The presence of methoxy groups also influences its solubility and reactivity, making it more suitable for specific applications in photochemistry and material science .

By understanding the properties, synthesis, and applications of 4,4’-Dimethoxybenzophenone, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

bis(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHVYKVRGKLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237985
Record name 4,4'-Dimethoxybenzophenone
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-96-0
Record name 4,4′-Dimethoxybenzophenone
Source CAS Common Chemistry
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Record name 4,4'-Dimethoxybenzophenone
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Record name 4,4'-Dimethoxybenzophenone
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Record name 4,4'-Dimethoxybenzophenone
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Record name 4,4'-dimethoxybenzophenone
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Record name 4,4'-DIMETHOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the nature of the excited triplet state of 4,4'-Dimethoxybenzophenone in different solvents?

A1: this compound exhibits solvent-dependent triplet state characteristics. In nonpolar solvents, it primarily adopts an nπ configuration with a characteristic benzophenone-like triplet-triplet absorption maximum around 525 nm []. Conversely, in aqueous solutions, a ππ triplet configuration dominates, displaying absorption maxima at 450 and 680 nm [].

Q2: How does this compound mediate photodecarboxylation reactions?

A2: this compound can act as a photosensitizer, absorbing light energy and transferring it to other molecules, promoting their reactions. In the context of photodecarboxylation, it facilitates the removal of carbon dioxide from specific molecules upon light irradiation [].

Q3: Can you explain the role of this compound in the photochemical fluorination of glycosyl substrates?

A3: this compound acts as a photocatalyst in the synthesis of glycosyl fluorides using sulfur(VI) hexafluoride []. Upon light absorption, it facilitates the generation of reactive fluorine species from sulfur(VI) hexafluoride, enabling the fluorination of various glycosyl substrates, even those with acid- or base-labile functionalities [].

Q4: What evidence supports a two-step energy transfer mechanism involving this compound and terbium ions?

A4: Research has shown that energy transfer from this compound to europium ions is only observed in the presence of terbium ions []. This observation, along with analysis of fluorescence, excitation spectra, fluorescence lifetimes, and time-resolved excitation spectra, suggests that terbium acts as an intermediary in a two-step, nonradiative energy transfer process [].

Q5: How does the presence of electron-donating substituents on benzophenones influence their photochemical reactivity with N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine (NT)?

A5: Benzophenones with electron-donating substituents, such as 4,4′-bis(dimethylamino)benzophenone (BAB) and 4-dimethylaminobenzophenone (DAB), predominantly react with NT via an electron transfer pathway in their triplet excited state []. Conversely, benzophenones with weaker electron-donating or electron-withdrawing substituents, like this compound (DMB) and 3,3′-bis(trifluoromethyl)benzophenone (BFB), favor an energy transfer pathway when reacting with NT in their triplet excited state [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C15H14O3, and its molecular weight is 242.27 g/mol.

Q7: Are there different crystal forms of this compound?

A7: Yes, this compound exists in at least two polymorphic forms: a monoclinic form [] and a triclinic form []. Both forms contain two independent molecules in their asymmetric unit, with slight differences in the orientation of the benzene rings [].

Q8: Can this compound be used to synthesize tetraphenylethenes?

A9: Yes, this compound serves as a key starting material in the synthesis of tetraphenylethenes with lipophilic side chains []. The synthesis involves McMurry coupling of this compound, followed by demethylation and esterification to introduce various substituents [].

Q9: What is the role of this compound in synthesizing 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid?

A10: this compound is a crucial intermediate in the multistep synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid []. The synthesis starts with a Friedel-Crafts reaction between anisole and anisole acid to yield this compound, which then undergoes a series of transformations, including condensation, dehydration, cyclization, and hydrolysis, to afford the final product [].

Q10: Can you describe the application of this compound in the synthesis of coumarin derivatives?

A11: this compound can be utilized as a starting material for synthesizing coumarin derivatives []. Reacting it with phenylacetic acid in the presence of an oxidant and triethylamine in acetone under reflux conditions results in the formation of the corresponding coumarin derivative [].

Q11: How effective is this compound as a UV absorber in cotton fabrics?

A12: this compound demonstrates significant UV-blocking capabilities when applied to cotton fabrics []. Its incorporation into the fabric treatment solution, particularly in combination with additives like Triton X-100, polyethylene glycol 400, and MgCl2·6H2O, leads to a marked reduction in UV transmittance, enhancing the fabric's UV protection properties [].

Q12: How does the addition of this compound affect the lightfastness of basic dyes on polyester fibers?

A13: this compound acts as a light screener when used with basic dyes on acid-modified polyethylene terephthalate fibers, improving their lightfastness, particularly within the critical fading region (CFR) of 350-425 nm []. It effectively absorbs UV radiation within this range, shielding the dyes from photodegradation [].

Q13: Can this compound be incorporated into plastic lenses, and what are the benefits?

A14: Yes, this compound can be incorporated into plastic lenses during the polymerization process []. Its inclusion imparts excellent ultraviolet absorption properties to the lenses, reducing the transmission of harmful UV rays that can negatively impact human health [].

Q14: Does this compound exhibit estrogenic activity?

A15: Yes, this compound has shown estrogenic activity in in vitro assays, particularly in the MCF-7 cell proliferation assay, indicating its potential to interact with estrogen receptors and potentially disrupt endocrine function [].

Q15: What is known about the environmental occurrence and fate of this compound and other benzophenone-type UV filters?

A16: Studies have detected the presence of this compound and other benzophenone-type UV filters in various environmental compartments, including water, sediments, and aquatic organisms, indicating their widespread occurrence and potential for ecological impact [, ]. These compounds enter the environment mainly through wastewater discharge and leaching from personal care products and industrial applications [].

Q16: What are the primary metabolic pathways of this compound in rats?

A18: In rats, this compound is rapidly metabolized through various pathways, including demethylation, hydroxylation, sulfonation, and glucuronidation []. These metabolic transformations lead to the formation of several metabolites, which can be identified and quantified using analytical techniques like high-performance liquid chromatography coupled with mass spectrometry [].

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